molecular formula C15H17ClFN5O B2487040 1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1788543-12-3

1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Cat. No. B2487040
CAS RN: 1788543-12-3
M. Wt: 337.78
InChI Key: DZNRJMCUVJINMR-UHFFFAOYSA-N
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Description

The study of heterocyclic ureas, including compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea, involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic ureas often involves the reaction of aminopyridine or aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP) or the treatment of amino precursors with butylisocyanate. These methods demonstrate the versatility in synthesizing urea derivatives with complex molecular structures (Corbin et al., 2001).

Molecular Structure Analysis

X-ray crystallographic analyses and detailed 1H NMR solution studies reveal that these ureas can form intramolecular hydrogen bonds in the solid state and exhibit folded structures in solution. This structural versatility highlights the potential for creating complex molecular architectures through strategic synthesis approaches.

Chemical Reactions and Properties

Heterocyclic ureas undergo various chemical reactions, including dimerization and complexation, driven by hydrogen bonding interactions. These reactions are critical for understanding the reactivity and functionalization potential of these compounds (Corbin et al., 2001).

Physical Properties Analysis

The physical properties, such as thermal stability and crystallinity, of related compounds can be assessed through thermal, spectral, and single crystal XRD studies. These properties are influenced by the molecular structure and substitution patterns on the heterocyclic ureas.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the urea derivatives. Studies on substituted benzoxazaphosphorin 2-yl ureas, for example, show that these compounds possess good antimicrobial activity, suggesting a relationship between chemical structure and biological activity (Haranath et al., 2007).

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas, detailing their unfolding to form multiply hydrogen-bonded complexes. This study contributes to understanding the self-assembly processes and potential mimicry of peptide transitions, which could have implications for designing biomimetic materials and studying protein folding mechanisms (Perry S. Corbin et al., 2001).

Crystal Structure of Flufenoxuron

Jeon et al. (2014) analyzed the crystal structure of flufenoxuron, a benzoylurea pesticide, highlighting the importance of structural analysis for understanding the interactions and efficacy of urea-based pesticides. This research aids in the development of new pesticides with improved safety and effectiveness profiles (Youngeun Jeon et al., 2014).

Synthesis and Biological Evaluation of Pyridines and Isoxazoles

The study by Hassan et al. (2019) on the synthesis and biological evaluation of new pyridines and isoxazoles bearing a 1,2,3-triazole moiety showcases the exploration of urea derivatives in medicinal chemistry, particularly for their anticancer and antimicrobial properties. This research provides a foundation for the development of new therapeutic agents (Anhar Hassan et al., 2019).

Synthesis and Characterization of New Polyureas

Mallakpour and Raheno (2003) focused on the synthesis and characterization of new polyureas based on various diisocyanates, contributing to the field of polymer science. The study examines the potential applications of these materials in diverse industrial and technological areas, highlighting their physical properties and structural characteristics (S. Mallakpour & Hossein Raheno, 2003).

Anticancer Agents Development

Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This study underscores the significance of urea derivatives in the search for new anticancer agents, with certain compounds demonstrating potent inhibitory activity comparable to established drugs (Jian Feng et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c1-9-6-11(20-14(19-9)22(2)3)8-18-15(23)21-10-4-5-13(17)12(16)7-10/h4-7H,8H2,1-3H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNRJMCUVJINMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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